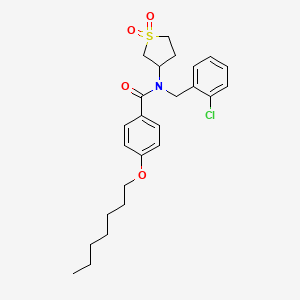
5-Chloro-8-quinolyl (dimethylamino)sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-8-quinolyl (dimetilamino)sulfonato es un compuesto químico que pertenece a la familia de las quinolinas. Se caracteriza por la presencia de un grupo cloro en la posición 5 y un grupo dimetilamino unido a una porción sulfonato en la posición 8 del anillo de quinolina. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluida la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-8-quinolyl (dimetilamino)sulfonato típicamente involucra la reacción de 5-cloro-8-hidroxiquinolina con cloruro de dimetilaminosulfonilo bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como la piridina o la trietilamina para facilitar la formación del éster sulfonato.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de los parámetros de reacción como la temperatura, la presión y el pH para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-8-quinolyl (dimetilamino)sulfonato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden convertir el grupo cloro en un átomo de hidrógeno, formando 8-quinolyl (dimetilamino)sulfonato.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren la presencia de una base y un solvente adecuado como la dimetilformamida (DMF).
Productos principales
Oxidación: Derivados de óxido de quinolina N.
Reducción: 8-quinolyl (dimetilamino)sulfonato.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Cloro-8-quinolyl (dimetilamino)sulfonato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como ligando en la química de coordinación.
Biología: El compuesto se emplea en el estudio de la inhibición enzimática y como sonda fluorescente para detectar iones metálicos.
Industria: El compuesto se utiliza en la fabricación de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-8-quinolyl (dimetilamino)sulfonato implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse a iones metálicos, formando complejos estables que inhiben la actividad de las metaloenzimas. Las propiedades fluorescentes del compuesto también lo hacen útil en aplicaciones de imagenología y diagnóstico.
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-8-hidroxiquinolina: Un compuesto estrechamente relacionado con propiedades químicas similares pero sin el grupo dimetilamino.
8-Hidroxiquinolina: Carece de los grupos cloro y dimetilamino pero comparte la estructura central de quinolina.
5,7-Dicloro-8-quinolinol: Contiene dos grupos cloro y se utiliza en aplicaciones similares.
Unicidad
5-Cloro-8-quinolyl (dimetilamino)sulfonato es único debido a la presencia de ambos grupos cloro y dimetilamino, lo que mejora su reactividad y versatilidad en varias reacciones químicas. Su capacidad para formar complejos estables con iones metálicos y sus propiedades fluorescentes lo hacen particularmente valioso en aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H11ClN2O3S |
|---|---|
Peso molecular |
286.74 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H11ClN2O3S/c1-14(2)18(15,16)17-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3 |
Clave InChI |
GNDIXGSXCVCIBI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B12128450.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)
![2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12128467.png)

![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)
![7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)



![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)

